6-Bromo-3-(chloromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 6-Bromo-3-(chloromethyl)-2-methoxypyridine typically involves halogenation and methylation reactions. One common synthetic route includes the bromination of 3-(chloromethyl)-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring.
Industrial production methods may involve similar halogenation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
6-Bromo-3-(chloromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-(chloromethyl)-2-methoxypyridine.
Scientific Research Applications
6-Bromo-3-(chloromethyl)-2-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-3-(chloromethyl)-2-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity to its target, while the methoxy group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
6-Bromo-3-(chloromethyl)-2-methoxypyridine can be compared with other halogenated pyridines, such as:
6-Bromo-3-(chloromethyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.
3-Bromo-6-chloropyridine:
2-Methoxy-3-(chloromethyl)pyridine: Lacks the bromine atom, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrClNO |
---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4H2,1H3 |
InChI Key |
JJZKVPWTXJMNNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.